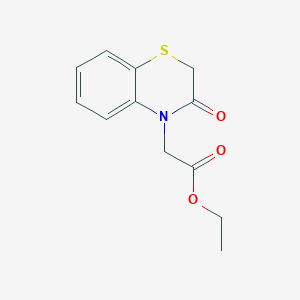

ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate

概要

説明

Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate is an organic compound with the molecular formula C12H13NO3S It is a derivative of benzothiazine, a class of compounds known for their diverse biological activities

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate typically involves the condensation of 2-aminothiophenol with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to verify the identity and purity of the final product.

化学反応の分析

Hydrolysis to Carboxylic Acid

Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate undergoes alkaline hydrolysis to yield (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid. This reaction is critical for further functionalization.

Reaction Conditions :

- Reagents : Aqueous KOH (1.5 eq), ethanol solvent

- Temperature : Reflux for 1 hour

- Workup : Acidification with 4M HCl to precipitate the product

- Yield : 60% after recrystallization from dichloromethane

Key Data :

| Parameter | Value |

|---|---|

| Product Melting Point | 64–65°C (lit. 65°C) |

| Spectral Confirmation | IR (C=O at 1672 cm⁻¹), ¹H NMR (δ 3.39 ppm for S–CH₂) |

Formation of Hydrazide Derivatives

The ester reacts with hydrazine to form 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide, a precursor for hydrazone and triazole derivatives.

Reaction Conditions :

- Reagents : Hydrazine hydrate (excess) in ethanol

- Temperature : Reflux for 5 hours

- Yield : 78% after crystallization

Structural Features :

- The hydrazide adopts a planar conformation with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice .

- X-ray Data : Dihedral angle between thiazine ring and hydrazide group = 89.45° .

Reactivity with α-Halo Ketones

The triazole intermediate reacts with α-halo ketones (e.g., phenacyl bromides) to form substituted triazoles, which undergo POCl₃-mediated cyclization.

Reaction Example :

- Substrate : 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one

- Reagent : 4-Nitrophenacyl bromide

- Product : 4-{[6-(4-nitrophenyl)-7H- triazolo[3,4-b] thiadiazin-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one

Key Observations :

- Electron-withdrawing groups (e.g., –NO₂) enhance antibacterial activity .

- Cyclization with POCl₃ increases planarity, improving bioactivity .

Comparative Reactivity and By-Product Analysis

Side reactions during hydrolysis or cyclization are minimized under optimized conditions:

| Reaction Step | Common By-Products | Mitigation Strategy |

|---|---|---|

| Hydrolysis | Incomplete ester cleavage | Prolonged reflux (up to 24 h) |

| Triazole cyclization | Oligomerization | Strict stoichiometric control |

科学的研究の応用

Antimicrobial Activity

Studies have indicated that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate has been evaluated for its efficacy against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential use in developing new antimicrobial agents .

Anticancer Properties

Recent research has explored the anticancer effects of benzothiazine derivatives. This compound has shown promise in inhibiting the proliferation of cancer cells in vitro.

Case Study:

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours .

Organic Synthesis

This compound serves as an important intermediate in synthesizing various organic compounds. Its unique structure allows for further modifications leading to diverse chemical entities.

Synthetic Pathway Example:

The compound can be utilized in the synthesis of other benzothiazine derivatives through nucleophilic substitution reactions or cyclization processes .

作用機序

The mechanism of action of ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

類似化合物との比較

Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate can be compared with other benzothiazine derivatives, such as:

- Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)(phenyl)acetate

- Ethyl (3-methyl-2,4,5-trioxocyclopentyl)(oxo)acetate

- Ethyl (3-amino-2,4-dichloro-5-cyanoanilino)(oxo)acetate

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties

生物活性

Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 251.302 g/mol. The compound features a benzothiazine core structure, which is crucial for its biological interactions and reactivity.

The biological activity of this compound can be attributed to its interactions with various pharmacological targets:

- KATP Channels Modulation : The compound has been shown to modulate KATP channels, which are implicated in various physiological processes including insulin secretion and vascular smooth muscle contraction. This modulation suggests potential applications in treating conditions like hypertension and diabetes .

- AMPA Receptor Interaction : this compound derivatives have been investigated for their effects on AMPA receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its derivatives have been tested for minimum inhibitory concentrations (MICs), showing promising results against various microbial strains .

- Antiviral Properties : Research indicates that certain derivatives can inhibit viral replication by targeting viral enzymes such as RNA-dependent RNA polymerase, particularly in viruses like Hepatitis C .

- Neuropharmacological Effects : Studies have explored the compound's potential in treating neurological disorders by modulating potassium channels involved in neuronal excitability .

- Anticancer Activity : The benzothiazine structure is modified to produce derivatives that exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

Preclinical Studies

Several preclinical studies have assessed the efficacy of this compound and its derivatives:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antihypertensive Effects | Electrophysiological assays | Derivatives demonstrated significant modulation of KATP channels . |

| Antimicrobial Activity | Microbiological assays | Some derivatives showed MIC values indicating strong antibacterial and antifungal activity . |

| Antiviral Activity | In vitro enzyme inhibition assays | Certain compounds inhibited Hepatitis C replication effectively . |

| Neuropharmacological Evaluation | Animal models | Demonstrated efficacy in reducing symptoms associated with epilepsy and asthma . |

| Anticancer Assessment | Cell viability assays | Several derivatives exhibited cytotoxicity against various cancer cell lines . |

Case Studies

A notable case study involved the synthesis and evaluation of a derivative of this compound that was tested for its antidepressant properties. The study reported that this derivative showed significant stimulant effects in animal models, suggesting potential applications in mood disorders .

特性

IUPAC Name |

ethyl 2-(3-oxo-1,4-benzothiazin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-2-16-12(15)7-13-9-5-3-4-6-10(9)17-8-11(13)14/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCWFHUVHSQFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)CSC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390551 | |

| Record name | ethyl 2-(3-oxo-1,4-benzothiazin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6376-75-6 | |

| Record name | ethyl 2-(3-oxo-1,4-benzothiazin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。